molecular formula C7H9N5O3 B8261020 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-

Cat. No.: B8261020
M. Wt: 211.18 g/mol
InChI Key: JTRXDZIUDDKZEQ-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxadiazole ring, which is a fused ring system containing both nitrogen and oxygen atoms, and a nitro group at the 7th position. The presence of the 1-methylhydrazinyl group at the 4th position further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with hydrazine derivatives, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the benzoxadiazole ring.

Scientific Research Applications

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-5-nitro-: Similar structure but with a different position of the nitro group.

    2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-6-nitro-: Another isomer with the nitro group at the 6th position.

    2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-8-nitro-: Isomer with the nitro group at the 8th position.

Uniqueness

The uniqueness of 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-methyl-4-nitro-1H-2,1,3-benzoxadiazol-7-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O3/c1-11-7-5(12(13)14)3-2-4(9-8)6(7)10-15-11/h2-3,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXDZIUDDKZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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